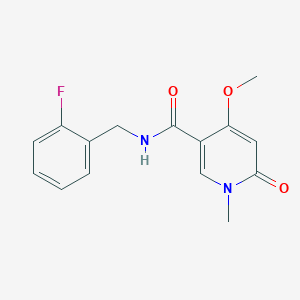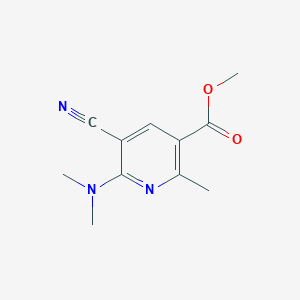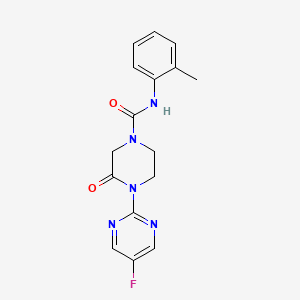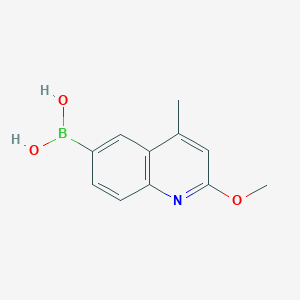
(2-Methoxy-4-methylquinolin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methoxy-4-methylquinolin-6-yl)boronic acid” is a chemical compound with the molecular formula C11H12BNO3 . It has a molecular weight of 217.03 .
Molecular Structure Analysis
The InChI code for “(2-Methoxy-4-methylquinolin-6-yl)boronic acid” is 1S/C11H12BNO3/c1-7-5-11(16-2)13-10-4-3-8(12(14)15)6-9(7)10/h3-6,14-15H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.It is typically stored in a freezer . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- The synthesis of various quinoline derivatives, including those with substitutions that could potentially involve boronic acid analogues, has been detailed. These syntheses are pivotal in the development of compounds with potential medicinal and material applications (A. Avetisyan, I. Aleksanyan, V. G. Durgaryan, 2010).
- Boronic acids, including derivatives similar to "(2-Methoxy-4-methylquinolin-6-yl)boronic acid," exhibit high affinities for diols in aqueous solutions at physiological pH, a property that is leveraged in sensor designs for detecting diol-containing compounds like glucose (Yunfeng Cheng et al., 2010).
Antimicrobial and Antitumor Activities
- Quinoline derivatives, prepared through multi-step reactions, have been evaluated for their antibacterial and antifungal activities, demonstrating moderate to good activities against pathogenic strains. This highlights the potential for designing antimicrobial agents based on quinoline boronic acid derivatives (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
- Studies involving the synthesis of tetrahydroquinolines with substitutions potentially related to boronic acid derivatives have shown inhibitory effects towards various proteins, suggesting applications in cancer, inflammation, and microbial infection treatments (P. P. Nair et al., 2014).
Sensor Design and Material Science
- The synthesis and properties of imidazole derivatives, which may involve boronic acid functionalities, highlight their use in photoredox catalysis, indicating the potential for applications in material science and organic synthesis (Zuzana Hloukov, Filip Bure, 2017).
Antioxidant Activities
- Novel quinoline derivatives have been synthesized and evaluated for their antioxidant activities, among other properties, suggesting the role of boronic acid derivatives in developing new antioxidant agents (S. Tabassum et al., 2014).
Mecanismo De Acción
Target of Action
Quinoline derivatives, which this compound is a part of, have been used in various significant fields due to their distinctive interaction with cells .
Mode of Action
It’s known that boronic acids are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that quinoline derivatives have been associated with a variety of biochemical pathways due to their broad biological activities .
Result of Action
Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the success of SM cross-coupling reactions, which boronic acids are often involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
(2-methoxy-4-methylquinolin-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO3/c1-7-5-11(16-2)13-10-4-3-8(12(14)15)6-9(7)10/h3-6,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCOMUGJDJWXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2C)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-4-methylquinolin-6-yl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


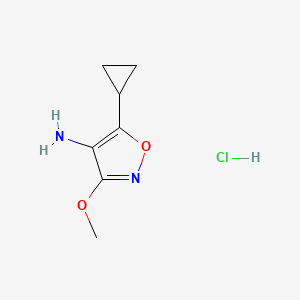
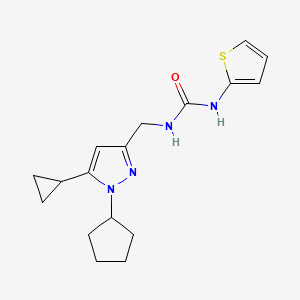
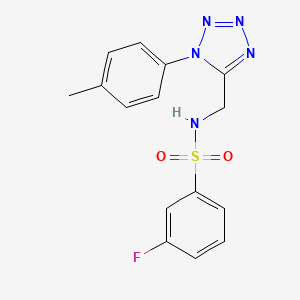
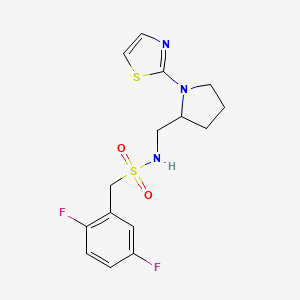
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2773704.png)
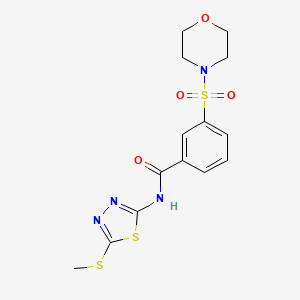
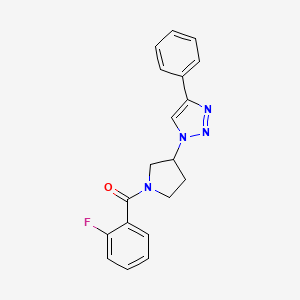
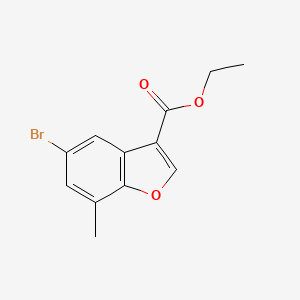
![N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2773713.png)
![N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773714.png)
